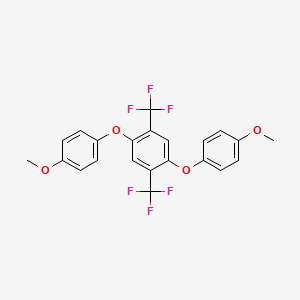
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% (TFMTA) is a compound with a trifluoromethylthio group attached to a 4'-(trifluoromethyl)acetophenone moiety. It is a colorless solid that is soluble in organic solvents such as acetone, ethanol, and methanol, and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TFMTA is an important building block for the synthesis of various organic compounds, and is widely used in laboratory experiments.
Applications De Recherche Scientifique
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used as a starting material in the synthesis of a variety of compounds, including an anti-inflammatory agent, a fungicide, an anti-cancer agent, and a herbicide. It has also been used in the synthesis of several other compounds, including a novel anti-inflammatory agent, a novel antifungal agent, and a novel anti-cancer agent.
Mécanisme D'action
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% acts as a trifluoromethylating agent, which means it can transfer a trifluoromethyl group from one molecule to another. This process is known as trifluoromethylation, and it is used to modify the structure of a molecule in order to produce a new compound with desired properties. The trifluoromethyl group is transferred from the 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% to the target molecule, and this process can be used to modify the structure of a molecule in order to produce a new compound with desired properties.
Biochemical and Physiological Effects
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of several species of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It has also been found to inhibit the growth of several species of fungi, including Candida albicans and Aspergillus niger. In addition, it has been shown to inhibit the growth of several species of viruses, including influenza A virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% in laboratory experiments is its ability to transfer a trifluoromethyl group from one molecule to another. This process can be used to modify the structure of a molecule in order to produce a new compound with desired properties. Additionally, 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% is relatively easy to obtain and is relatively inexpensive.
The main limitation of 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% is that it is a relatively reactive compound and can be difficult to handle in the laboratory. Additionally, it can be toxic if inhaled or ingested, and should be handled with caution.
Orientations Futures
Future research on 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% could focus on further exploring its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be done to explore the potential biochemical and physiological effects of 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85%, as well as its potential toxicity. Finally, further research could be done to explore the potential uses of 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% in other fields, such as in the synthesis of materials for use in electronics and other industries.
Méthodes De Synthèse
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% is synthesized by a two-step process. The first step involves the reaction of trifluoromethylthiol with 4-trifluoromethylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture to form the desired compound. The reaction is carried out in a polar solvent, such as acetone, and the product is isolated by filtration.
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6OS/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)18-10(14,15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWOSFQCCVQAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)
![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)


![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)



![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)